molecular formula C8H12ClNO2 B7760226 1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride

1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride

Cat. No.: B7760226
M. Wt: 189.64 g/mol
InChI Key: PUMZXCBVHLCWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is a derivative of phenol and is known for its white crystalline appearance. This compound is commonly used in organic synthesis, chromatography, and as a building block in the preparation of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyacetophenone with ethylene diamine under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl or amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and chromatography.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its role in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of various industrial chemicals and compounds

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

    4-Hydroxyacetophenone: A related compound with similar chemical properties and applications.

    2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride: Another derivative of phenol with comparable uses in organic synthesis and research.

Uniqueness: 1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride stands out due to its specific combination of hydroxyl and amino groups, which confer unique reactivity and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

[2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMZXCBVHLCWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C[NH3+])O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride
Reactant of Route 2
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride
Reactant of Route 3
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride
Reactant of Route 4
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride
Reactant of Route 6
1-(4-Hydroxyphenyl)-2-aminoethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.